1-Nonanol

Description

Significance and Research Context of Primary Fatty Alcohols in Chemical Science

Primary fatty alcohols are a class of aliphatic alcohols characterized by a chain of at least six carbon atoms and a terminal hydroxyl group atamanchemicals.comhmdb.carxnfinder.orgfoodb.ca. These compounds are significant in chemical science due to their amphipathic nature, possessing both a hydrophobic hydrocarbon tail and a hydrophilic hydroxyl head. This dual character makes them valuable in applications requiring interaction with both polar and nonpolar substances. Fatty alcohols serve as key intermediates and components in the synthesis of a wide range of chemicals, including surfactants, detergents, emulsifiers, lubricants, and plasticizers ontosight.aifishersci.camedchemexpress.com. Their presence in natural sources, such as plants and microorganisms, also highlights their biological relevance as metabolites and volatile compounds nih.govatamanchemicals.comfoodb.caebi.ac.uk. Nonan-1-ol (B41252), with its nine-carbon chain, fits within the medium-chain fatty alcohol category, contributing to the diverse applications and research interests within this class of compounds.

Historical Perspectives on Nonan-1-ol Research and Discovery

The study of naturally occurring compounds with distinct odors and flavors has historically driven the discovery and investigation of many organic chemicals, including fatty alcohols. Nonan-1-ol has been identified as a component of volatile oils found in various plants, such as orange oil, citronella oil, and lemon oil wikipedia.orgatamanchemicals.comebi.ac.uk. Its presence in foodstuffs like cheese, prickly pears, and bread has also been noted atamanchemicals.comfoodb.ca. While specific detailed historical accounts solely focused on the initial isolation and characterization of Nonan-1-ol are less widely documented, the broader historical context of natural product chemistry and the investigation of volatile plant compounds provides the backdrop for its discovery. Early research in flavor and fragrance chemistry likely played a role in identifying Nonan-1-ol as a distinct compound with a characteristic aroma wikipedia.orgebi.ac.uk. The historical research into related nonadienols, for instance, highlights the early efforts in isolating and synthesizing nine-carbon alcohols from natural sources like violet leaves and cucumbers, starting in the 1930s perfumerflavorist.com. This historical context underscores the long-standing interest in fatty alcohols of this chain length due to their organoleptic properties.

Current Research Frontiers and Emerging Trends for Nonan-1-ol

Contemporary research on Nonan-1-ol extends beyond its traditional uses in flavors and fragrances. Current frontiers include exploring its biological activities and potential applications in diverse fields. One area of emerging interest is the investigation of Nonan-1-ol's antifungal properties. Studies have shown that Nonan-1-ol can inhibit the growth of certain fungi, such as Aspergillus flavus, a common spoilage mold in cereal grains nih.govebi.ac.uk. Research has delved into the mechanisms behind this antifungal activity, suggesting that Nonan-1-ol can affect fungal cell membrane integrity and mitochondrial function ebi.ac.uk. These findings indicate a promising potential for Nonan-1-ol as a bio-preservative to prevent fungal spoilage of postharvest grains ebi.ac.uk.

Furthermore, Nonan-1-ol continues to be relevant in the analysis of volatile compounds in food and beverages. Recent studies on alcoholic beverages like wine have identified Nonan-1-ol as one of the volatile components contributing to their complex aroma profiles researcher.life. This ongoing research into the volatile composition of food products helps in understanding flavor development and quality control.

The use of Nonan-1-ol as a biochemical reagent in life science-related research is also an active area medchemexpress.com. Its well-defined chemical structure and properties make it a useful tool in various experimental procedures. Additionally, research into novel applications, such as its potential encapsulation for environmental remediation purposes, like the removal of phenol (B47542) from aqueous solutions, highlights emerging trends in utilizing Nonan-1-ol's properties in innovative ways ebi.ac.uk.

The table below summarizes some key physical and chemical properties of Nonan-1-ol:

| Property | Value | Source |

| Molecular Formula | C9H20O | ontosight.aiwikipedia.orgchemicalbook.comnih.gov |

| Molecular Weight | 144.258 g/mol | wikipedia.orgchemicalbook.comnih.govfishersci.ca |

| Appearance | Colorless liquid | wikipedia.orgchemicalbook.comnih.govatamanchemicals.com |

| Odor | Rose-citrus, fruity, floral | chemicalbook.comnih.govatamanchemicals.com |

| Melting Point | -8 to -6 °C | chemicalbook.com |

| Boiling Point | 214-215 °C | wikipedia.orgchemicalbook.com |

| Density | 0.827 g/mL at 25 °C | chemicalbook.com |

| Solubility in Water | 0.13-1 g/L at 20-25 °C | wikipedia.orgchemicalbook.comatamanchemicals.comfishersci.ca |

| LogP (octanol-water) | 3.76 - 4.59 | chemicalbook.comnih.govhmdb.ca |

Detailed research findings regarding its antifungal activity against Aspergillus flavus spores indicate that Nonan-1-ol at specific concentrations can cause morphological distortion, induce phosphatidylserine (B164497) eversion, and increase membrane permeability of the spores ebi.ac.uk. Transcriptional analysis has shown that Nonan-1-ol treatment impacts genes related to membrane damage, oxidative phosphorylation, DNA replication blockage, and autophagy in A. flavus spores ebi.ac.uk.

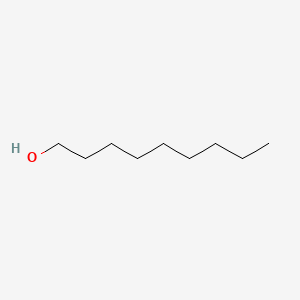

Structure

3D Structure

Properties

IUPAC Name |

nonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRUINPWMLAQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022008 | |

| Record name | 1-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonanol appears as colorless liquid with a rose or fruity odor. Floats on water. Freezing point 23 °F. (USCG, 1999), Liquid, Colorless liquid with a floral odor; [Hawley] Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline], Clear colorless liquid; [EPA ChAMP: Hazard Characterization], colourless liquid/rose-citrus odour | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

415 °F at 760 mmHg (USCG, 1999), 213.3 °C, BP: 215 °C at 760 mm Hg; 107.5 °C at 15 mm Hg; 95.6 °C at 7.5 mm Hg, 213.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

165 °F (USCG, 1999), 74 °C, 165 °F | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with alcohol, ether, Soluble in ethanol, ether; very soluble in carbon tetrachloride, In water, 140 mg/L at 25 °C, 0.14 mg/mL at 25 °C, miscible with alcohol, chloroform, ether; insoluble in water, 1 ml in 3 ml 60% alcohol gives clear soln (in ethanol) | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.827 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8279 at 20 °C/4 °C, 0.824-0.830 | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/270/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg], 0.3 [mmHg] | |

| Record name | 1-Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to yellowish liquid | |

CAS No. |

143-08-8, 28473-21-4 | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028473214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonan-1-Ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Nonanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGK73Q6XMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (USCG, 1999), -5 °C | |

| Record name | NONANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-NONANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Biosynthesis of Nonan 1 Ol in Biological Systems

Natural Abundance and Distribution in Biological Matrices

Nonan-1-ol (B41252) has been detected in a variety of natural contexts, highlighting its role as a volatile organic compound and a component of essential oils.

Nonan-1-ol is synthesized by numerous plant species where it functions as a component of their volatile oils, contributing to their characteristic aromas. nih.govebi.ac.uk

Research has identified Nonan-1-ol as a volatile organic compound emitted by barley (Hordeum vulgare). nih.govpsu.edu It is recognized as a component of the volatile oils of this important cereal crop. nih.gov

The aroma profiles of several fruits are complex mixtures of volatile compounds, and Nonan-1-ol has been identified as a constituent in some of them. It occurs naturally in orange oil and has been detected in the volatile emissions of nectarines. wikipedia.orgguidechem.com While specific studies on kiwi fruit flowers are limited, analyses of kiwifruit have identified a wide array of volatile alcohols, indicating the potential for Nonan-1-ol to be present in the floral volatiles as well. mdpi.comnih.gov

Beyond the specific examples mentioned, Nonan-1-ol is generally recognized as a volatile oil component in the plant kingdom, contributing to the chemical fingerprint of various species. nih.gov

Table 1: Presence of Nonan-1-ol in Plant-Based Volatile Oils

| Plant Species | Common Name | Matrix | Reference |

| Hordeum vulgare | Barley | Volatile Oil | nih.govpsu.edu |

| Citrus sinensis | Orange | Oil | wikipedia.orgguidechem.com |

| Prunus persica var. nucipersica | Nectarine | Fruit Volatiles | ucdavis.edunih.gov |

| Actinidia deliciosa | Kiwi | Fruit Volatiles | mdpi.comnih.gov |

Nonan-1-ol has also been reported in several microbial species. The bacterium Francisella tularensis is known to produce this compound. nih.gov It has also been identified as a volatile metabolite in the fungus Aspergillus flavus, a common contaminant of cereal grains. nih.govmdpi.comresearchgate.net Additionally, Nonan-1-ol is found in Humulus lupulus (hops), where its presence is relevant to the aroma profiles in brewing. nih.govacademicjournals.org

Table 2: Detection of Nonan-1-ol in Microbial Systems

| Microbial Species | Type | Common Name/Association | Reference |

| Francisella tularensis | Bacterium | Causes tularemia | nih.gov |

| Aspergillus flavus | Fungus | Cereal grain mold | nih.govresearchgate.net |

| Humulus lupulus | Plant (associated microbes) | Hops | nih.govacademicjournals.org |

The uropygial gland, or preen gland, of birds produces a complex oily secretion that is spread over the feathers. wikipedia.org The chemical composition of this preen oil is diverse and includes a variety of substances such as wax esters, fatty acids, and alcohols. nih.gov Studies on songbird preen oil have identified a range of volatile compounds, including straight-chain alcohols, that may function as chemosignals. nih.gov While not always explicitly identified, the presence of a series of linear alcohols in these secretions suggests that Nonan-1-ol, a nine-carbon straight-chain alcohol, is a likely component of the volatile profile of some avian uropygial gland secretions. nih.govresearchgate.net

Table 3: Class of Compounds in Avian Secretions

| Animal Group | Secretion Source | Compound Class Identified | Relevance to Nonan-1-ol | Reference |

| Birds (Songbirds) | Uropygial (Preen) Gland | Linear Alcohols | Nonan-1-ol is a linear C9 alcohol | nih.govresearchgate.net |

Presence in Food Products

Nonan-1-ol has been identified as a volatile component in a diverse range of food items, where it plays a significant role in their sensory attributes.

Duck: Nonan-1-ol is a recognized volatile compound in duck meat, contributing to its characteristic flavor. Studies have shown that the concentration of nonan-1-ol can be influenced by factors such as the duck's diet and cooking methods. For instance, the cooking process, particularly methods involving high temperatures, can lead to the formation of nonan-1-ol through the thermal degradation of lipids.

Peanut Oil: This widely consumed vegetable oil contains nonan-1-ol, which is formed primarily through the oxidation of fatty acids, particularly oleic acid, during processing and storage. The roasting of peanuts at high temperatures is a key step in the production of aromatic peanut oil and significantly influences the formation of volatile compounds, including nonan-1-ol, which contributes to the oil's nutty and roasted aroma.

Cheese: As a product of microbial fermentation and enzymatic ripening, cheese possesses a complex aroma profile to which nonan-1-ol contributes. It has been identified in various cheese types, including French mountain cheese. The formation of nonan-1-ol in cheese is a result of the metabolic activities of the cheese microbiota during the ripening process, where it can be produced from the breakdown of lipids and amino acids. The concentration and contribution of nonan-1-ol to the final flavor can vary depending on the cheese variety, the microorganisms present, and the ripening conditions.

| Food Product | Role of Nonan-1-ol | Factors Influencing Presence |

| Cassava | Contributes to the overall aroma profile. | Variety, processing methods. |

| Duck | Contributes to the characteristic flavor. | Diet, cooking temperature and method. |

| Peanut Oil | Contributes to the nutty and roasted aroma. | Roasting temperature, fatty acid composition. |

| Cheese | Contributes to the complex aroma profile. | Cheese variety, microbial flora, ripening conditions. |

Enzymatic and Metabolic Pathways for Nonan-1-ol Formation

The biosynthesis of nonan-1-ol in biological systems is a multifaceted process involving several enzymatic and metabolic pathways.

Biosynthesis via the Ehrlich Pathway and Sugar Metabolism

The Ehrlich pathway is a significant route for the formation of higher alcohols, also known as fusel alcohols, in microorganisms, particularly yeast, during fermentation. researchgate.netnih.govyeastgenome.orgnih.gov This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and finally, reduction to an alcohol. nih.govyeastgenome.org While the Ehrlich pathway is well-established for the production of alcohols like isoamyl alcohol and 2-phenylethanol (B73330) from leucine (B10760876) and phenylalanine respectively, the specific amino acid precursor for nonan-1-ol has not been definitively identified in the current body of research. nih.govresearchgate.net It is plausible that a yet-to-be-identified amino acid with a corresponding carbon skeleton serves as the precursor for nonan-1-ol synthesis via this pathway in certain microorganisms.

Role of Fatty Acid Derived Precursors in Biosynthesis

The biosynthesis of nonan-1-ol is strongly linked to the metabolism of fatty acids. As a nine-carbon alcohol, its formation is likely derived from fatty acid precursors of similar or longer chain lengths. The key enzymes in this process are fatty acyl-CoA reductases (FARs), which catalyze the reduction of fatty acyl-CoAs to their corresponding primary alcohols. nih.gov

The specificity of FARs for substrates of different chain lengths is a critical determinant of the resulting fatty alcohol profile. nih.gov The production of nonan-1-ol would therefore depend on the presence of a FAR with a preference for a C9 acyl-CoA substrate. While research has identified FARs with varying substrate specificities in different organisms, the specific enzyme responsible for the direct reduction of a nonanoyl-CoA to nonan-1-ol is not yet fully characterized. nih.govnih.gov The availability of the C9 fatty acid precursor, nonanoic acid, is also a crucial factor.

Microbial Biotransformations Leading to Nonan-1-ol

Microorganisms play a pivotal role in the production of nonan-1-ol through biotransformation processes. Various bacteria and fungi possess the enzymatic machinery to convert precursor molecules into this fatty alcohol. For instance, certain microbial strains can transform fatty acids or their derivatives into a range of volatile compounds, including nonan-1-ol, during fermentation processes, such as in the ripening of cheese. researchgate.net The specific microbial species and the enzymatic pathways they employ can vary, leading to different yields and profiles of volatile compounds. The study of these microbial biotransformations is crucial for understanding and potentially manipulating the flavor profiles of fermented foods.

Genetic and Environmental Factors Influencing Nonan-1-ol Production

The production of nonan-1-ol in biological systems is not static but is influenced by a complex interplay of genetic and environmental factors.

The genetic makeup of an organism is a primary determinant of its capacity to produce nonan-1-ol. The presence and expression levels of genes encoding key enzymes in the biosynthetic pathways, such as fatty acyl-CoA reductases, are critical. nih.gov Genetic variations within a species, for example, different cultivars of a plant, can lead to significant differences in their volatile profiles, including the amount of nonan-1-ol produced. nih.gov Genetic engineering approaches have the potential to manipulate these pathways to enhance the production of specific fatty alcohols, although research specifically targeting nonan-1-ol is still in its early stages. researchgate.netnih.govmdpi.com

Environmental conditions can significantly impact the metabolic activity of organisms and, consequently, their production of secondary metabolites like nonan-1-ol. Factors such as temperature, water availability, soil composition, and light intensity can all play a role. researchgate.netresearchgate.net For instance, environmental stress can trigger changes in a plant's secondary metabolism, leading to altered production of volatile compounds as a defense mechanism. researchgate.netresearchgate.netmdpi.comnih.gov In microorganisms, the composition of the growth medium, including the availability of specific precursors and nutrients, can directly influence the production of nonan-1-ol during fermentation. researchgate.net

| Factor | Influence on Nonan-1-ol Production |

| Genetic | Presence and expression of genes for biosynthetic enzymes (e.g., fatty acyl-CoA reductases). |

| Variations between different species and cultivars. | |

| Environmental | Temperature, water availability, soil composition, light intensity. |

| Nutrient availability in microbial growth media. | |

| Stress conditions can alter metabolic pathways. |

Advanced Synthetic Methodologies for Nonan 1 Ol and Its Derivatives

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis and biocatalysis represent powerful strategies that integrate the exquisite selectivity of enzymes with conventional chemical transformations. This synergistic approach often facilitates reactions under milder conditions and can circumvent the need for extensive protecting group strategies nih.govmdpi.com. Biocatalysis, specifically the application of enzymes in organic synthesis, has emerged as a particularly valuable tool for the synthesis of complex molecules, including chiral compounds nih.govresearchgate.net.

Enzymatic Reduction of Carbonyl Precursors to Nonan-1-ol (B41252)

The enzymatic reduction of carbonyl compounds stands as a fundamental technique within biocatalysis for the production of alcohols. Alcohol dehydrogenases (ADHs), also referred to as ketoreductases (KREDs), are a prominent family of enzymes adept at catalyzing the reduction of aldehydes or ketones to their corresponding alcohol counterparts rsc.orgrsc.org. This enzymatic process typically necessitates the presence of nicotinamide (B372718) cofactors, such as NADH or NADPH, which must be continuously regenerated to sustain catalytic activity researchgate.netrsc.org.

While the provided search results highlight the general utility of enzymatic carbonyl reduction and identify nonan-1-ol as a compound synthesizable via biocatalytic routes, detailed studies specifically on the enzymatic reduction of nonanal (B32974) directly to nonan-1-ol using characterized enzymes were not extensively found ed.ac.uk. Nevertheless, the underlying principles of enzymatic carbonyl reduction, involving hydride transfer from a reduced cofactor catalyzed by ADHs and coupled with an efficient cofactor regeneration system (often using a co-substrate like isopropanol (B130326) and a second enzyme), are well-established and broadly applicable to the synthesis of various alcohols researchgate.netrsc.orgrsc.orgacs.orglibretexts.org.

Biocatalytic Oxidation-Reduction Strategies

Biocatalytic oxidation-reduction strategies employ enzymes to mediate redox reactions, offering high levels of selectivity and efficiency nih.gov. Oxidoreductases are the class of enzymes responsible for catalyzing these transformations, which can include the oxidation of alcohols to carbonyls or the reduction of carbonyls to alcohols rsc.orgnih.govmdpi.com.

For the synthesis of nonan-1-ol or its derivatives, biocatalytic oxidation-reduction can be integrated into multi-step or cascade processes to selectively interconvert functional groups rsc.orged.ac.uk. For instance, an enzyme could catalyze the oxidation of a secondary alcohol within a nonane (B91170) framework to a ketone, which could then undergo further enzymatic or chemical modification. Conversely, enzymatic reduction could be applied to convert a nonanal or a substituted nonanone into nonan-1-ol or a corresponding substituted nonanol, often with control over the stereochemical outcome if a chiral center is generated researchgate.netrsc.orgacs.org. Effective regeneration of the necessary cofactors is a critical factor for the practicality of these biocatalytic redox strategies researchgate.netmdpi.com.

Stereoselective Synthesis of Chiral Nonan-1-ol Derivatives (e.g., (4R)-Methylnonan-1-ol)

The stereoselective synthesis of chiral nonan-1-ol derivatives is of considerable interest due to the often distinct biological activities of different enantiomers nih.gov. A notable example is (4R)-Methylnonan-1-ol, which functions as the sex pheromone of the yellow mealworm, Tenebrio molitor L. researchgate.netbutlerov.com.

Various methodologies have been developed for the stereoselective synthesis of (R)-4-methylnonan-1-ol. These approaches frequently involve the use of chiral auxiliaries, asymmetric reactions such as the Michael addition, or the strategic use of enantiomerically enriched starting materials researchgate.netbutlerov.comcore.ac.uk. For instance, high stereoselectivity in the synthesis of (R)-4-methylnonan-1-ol has been achieved through the application of (S)-4-benzyloxazolidinone as a chiral auxiliary researchgate.netbutlerov.com. Another synthetic route has employed the asymmetric Michael addition of an organocopper reagent to N-crotoyloxazolidinone researchgate.net. General strategies for stereoselective synthesis also encompass the chiral pool approach, the resolution of racemic mixtures (frequently enzyme-catalyzed), and enantioselective catalysis utilizing chiral catalysts or reagents ethz.ch.

Research indicates that the synthesis of (R)-4-methylnonan-1-ol can be accomplished through multi-step synthetic sequences originating from precursors such as (E)-oct-2-enal or (S)-(+)-3,7-dimethyl-1,6-octadiene researchgate.netbutlerov.comcore.ac.uk. These synthetic strategies are meticulously designed to establish the desired (4R) configuration with high optical purity butlerov.com.

Novel Chemical Synthesis Routes and Methodological Innovations

The development of novel chemical synthesis routes and methodological innovations for nonan-1-ol and its derivatives aims to enhance the efficiency, selectivity, and sustainability of their production. While the provided search results did not yield extensive details on entirely novel routes solely for the large-scale synthesis of nonan-1-ol, they highlight the broader landscape of innovation in organic synthesis that is relevant to the preparation of fatty alcohols.

Innovations in chemical synthesis often involve the exploration of new catalytic systems, including advancements in organometallic and organocatalysis, as well as the implementation of modern reaction techniques such as flow chemistry or photochemistry rsc.orglibretexts.orgacs.org. These developments can lead to more streamlined synthetic pathways, reduced reaction times, and improved yields and selectivities acs.org.

Methodological innovations also focus on developing more effective methods for forming specific chemical bonds or introducing functional groups with high precision. Research in this area includes the development of new reagents and strategies for the reduction of carbonyl groups or the construction of carbon chains with defined structures libretexts.orgtib.euresearchgate.net. The continuous quest for new reagents and catalysts offering enhanced reactivity or selectivity under milder conditions is a key driver of innovation in chemical synthesis researchgate.net.

Although specific examples for nonan-1-ol were limited, the principles of novel chemical synthesis, such as the use of catalytic cross-coupling reactions for carbon-carbon bond formation or the development of innovative reagents for functional group transformations, are directly applicable to the synthesis of fatty alcohols and their derivatives acs.org.

Sustainable and Green Chemistry Approaches in Nonan-1-ol Production

Sustainable and green chemistry principles are increasingly being applied to the production of chemicals, including nonan-1-ol, with the goal of minimizing environmental impact instituteofsustainabilitystudies.comresearchgate.netfatfinger.io. The twelve principles of green chemistry provide a guiding framework for the design of more sustainable chemical processes, emphasizing aspects such as preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, improving energy efficiency, and utilizing renewable resources instituteofsustainabilitystudies.comresearchgate.netacs.org.

In the context of nonan-1-ol production, sustainable approaches can include:

Utilization of Renewable Feedstocks: Investigating the synthesis of nonan-1-ol from bio-based resources, such as natural oils and fats, as alternatives to fossil fuel-derived precursors researchgate.net. These natural sources can be converted to fatty alcohols through processes like hydrogenation or enzymatic reactions.

Development of Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of by-products and waste instituteofsustainabilitystudies.com.

Implementation of Less Hazardous Solvents and Reagents: Substituting traditional hazardous solvents with more environmentally friendly options, such as water, ionic liquids, or deep eutectic solvents, and employing less toxic reagents instituteofsustainabilitystudies.comalmacgroup.com.

Integration of Biocatalysis: As previously discussed, enzymes often function under mild reaction conditions and offer high selectivity, contributing to reduced waste generation and lower energy requirements, aligning well with green chemistry principles nih.govmdpi.com. Chemoenzymatic methods are inherently suited to sustainable synthesis mdpi.comtaltech.ee.

Research in sustainable chemistry is continuously exploring and developing new methodologies to improve the environmental profile of chemical manufacturing processes, and these principles are increasingly being adopted in the synthesis of a wide range of organic compounds, including fatty alcohols instituteofsustainabilitystudies.comresearchgate.netfatfinger.ioresearchgate.net.

Biological Activities and Mechanistic Studies of Nonan 1 Ol

Antifungal Properties and Mechanisms of Action

Nonan-1-ol (B41252) has demonstrated significant antifungal activity, primarily investigated against postharvest pathogens like Aspergillus flavus. nih.gov Its efficacy stems from a multi-targeted mechanism of action that compromises the structural and functional integrity of fungal cells. Research indicates that nonan-1-ol operates by disrupting cell membranes, impairing mitochondrial function, inducing oxidative stress, causing DNA damage, altering gene expression, and causing widespread metabolomic changes. nih.govebi.ac.uk

Disruption of Cell Membrane Integrity

A primary mechanism of nonan-1-ol's antifungal action is the disruption of the fungal cell membrane's integrity. researchgate.net This has been substantiated by biochemical assays that show a significant leakage of intracellular components from fungal cells upon exposure to the compound. nih.govresearchgate.net An increase in the electrical conductivity of the culture supernatant and the leakage of substances that absorb light at a wavelength of 260 nm (indicative of nucleic acids) confirm that the cell membrane's barrier function has been compromised. researchgate.net Scanning electron microscopy has further revealed that nonan-1-ol treatment can distort the morphology of A. flavus spores. ebi.ac.uk This physical damage to the cell membrane is a critical step that leads to subsequent cellular dysfunction and death.

Impairment of Mitochondrial Function (e.g., Mitochondrial Membrane Potential, ATPase Activity)

Nonan-1-ol significantly impairs mitochondrial function, which is crucial for cellular energy production and viability. nih.gov Studies have documented a marked decrease in the activity of key mitochondrial enzymes, including succinate (B1194679) dehydrogenase, mitochondrial dehydrogenase, and ATPase, following treatment with nonan-1-ol. nih.govresearchgate.net This enzymatic inhibition disrupts the electron transport chain and oxidative phosphorylation, leading to a reduction in ATP synthesis. Furthermore, flow cytometry analyses have shown that nonan-1-ol treatment leads to the hyperpolarization of the mitochondrial membrane potential in A. flavus spores, indicating a severe disturbance in mitochondrial homeostasis. ebi.ac.uk

| Enzyme | Observed Effect | Reference |

|---|---|---|

| Succinate Dehydrogenase | Decreased Activity | nih.gov |

| Mitochondrial Dehydrogenase | Decreased Activity | nih.gov |

| ATPase | Decreased Activity | nih.govresearchgate.net |

Induction of Oxidative Stress (e.g., Reactive Oxygen Species Accumulation, Catalase, Superoxide (B77818) Dismutase Activity)

The disruption of mitochondrial function by nonan-1-ol is closely linked to the induction of oxidative stress within the fungal cell. nih.gov Biochemical validation has confirmed a significant accumulation of reactive oxygen species (ROS) in A. flavus mycelia treated with the compound. nih.govebi.ac.ukresearchgate.net This increase in ROS levels indicates an imbalance between the production of oxidants and the cell's ability to neutralize them with its antioxidant defense systems. The excessive ROS can damage cellular components, including lipids, proteins, and nucleic acids, contributing to cell death. While the direct effect on specific antioxidant enzymes like catalase and superoxide dismutase in response to nonan-1-ol is a subject for further detailed investigation, the accumulation of ROS is a confirmed consequence of its action. nih.gov

DNA Damage and Replication Blockage

Evidence suggests that nonan-1-ol's antifungal activity extends to causing damage to fungal genetic material. ebi.ac.uk Staining with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA, has shown that treatment with nonan-1-ol destroys the DNA within A. flavus spores. ebi.ac.uk This genotoxic effect is further supported by transcriptional profile analyses, which reveal that nonan-1-ol treatment affects the expression of genes associated with the blockage of DNA replication. ebi.ac.uk The inability to replicate DNA prevents cell division and proliferation, ultimately leading to fungal death.

Effects on Gene Expression and Transcriptional Profiles

Transcriptional analysis of fungal spores treated with nonan-1-ol has provided molecular-level insights into its mechanism of action. ebi.ac.uk These studies show that nonan-1-ol exposure significantly alters the expression of a wide range of genes. Key affected gene groups are those related to membrane damage, oxidative phosphorylation, blockage of DNA replication, and autophagy. ebi.ac.uk The changes in the transcriptional profile reflect the cell's response to the widespread damage inflicted by the compound, underscoring the multi-targeted nature of nonan-1-ol's antifungal properties.

| Affected Biological Process | Reference |

|---|---|

| Membrane Damage | ebi.ac.uk |

| Oxidative Phosphorylation | ebi.ac.uk |

| DNA Replication Blockage | ebi.ac.uk |

| Autophagy | ebi.ac.uk |

Metabolomic Changes in Fungal Systems Exposed to Nonan-1-ol

Key metabolic pathways affected include:

Tricarboxylic Acid (TCA) Cycle : Disruption of the central pathway for energy production. nih.gov

Amino Acid Biosynthesis : Interference with the production of essential building blocks for proteins. nih.gov

Protein Degradation and Absorption : Alterations in protein turnover and nutrient uptake. nih.gov

Aminoacyl-tRNA Biosynthesis : Impact on the process of charging tRNA with amino acids for protein synthesis. nih.gov

Mineral Absorption : Changes in the uptake of essential minerals. nih.gov

ABC Transporters : Effects on transporters often involved in detoxification and transport across cell membranes. nih.gov

These widespread metabolomic shifts highlight the extensive cellular dysfunction caused by nonan-1-ol, reinforcing the understanding of its potent and multifaceted antifungal mechanism. nih.gov

Role as a Volatile Organic Compound (VOC) in Ecological Interactions

Nonan-1-ol, a straight-chain fatty alcohol, functions as a significant volatile organic compound (VOC) in various ecological systems. These chemical signals mediate complex interactions between different organisms, influencing behaviors crucial for survival and reproduction.

Nonan-1-ol is a key component of the blend of VOCs released by the roots of plants, which serves to guide soil-dwelling insects. Research on barley (Hordeum vulgare L.) has identified nonan-1-ol as one of several fatty acid-derived compounds emitted from its roots. oup.comnih.gov These emissions are crucial in the chemical ecology of root-feeding insects, such as wireworms (the larvae of Agriotes sordidus), which are significant agricultural pests. oup.comnih.gov

Table 1: Selected Volatile Organic Compounds Identified from Barley Roots This table lists some of the fatty acid-derived VOCs, including Nonan-1-ol, emitted by barley roots that are involved in attracting wireworms.

| Compound Class | Compound Name |

| Alcohols | Pentan-1-ol |

| Hexan-1-ol | |

| Octan-1-ol | |

| Nonan-1-ol | |

| (E)-Non-2-en-1-ol | |

| Aldehydes | Hexanal |

| (E)-Hex-2-enal | |

| (E)-Non-2-enal | |

| Furans | 2-Pentylfuran |

| Esters | Methyl hexanoate |

In the microbial world, nonan-1-ol exhibits significant antagonistic activity, particularly against fungi. It has been identified as a potent antifungal agent, capable of inhibiting the growth of pathogenic fungi such as Aspergillus flavus, a common contaminant in postharvest grains. nih.gov Studies have shown that nonan-1-ol vapor can completely inhibit the growth of A. flavus in stored wheat, corn, and paddy grains. nih.gov

The mechanism of its antifungal action involves severe disruption of fungal cell structures. Research has revealed that nonan-1-ol damages the integrity of the cell membrane and interferes with mitochondrial function. nih.gov Further investigation using Annexin V-FITC/PI double staining confirmed that the compound induces phosphatidylserine (B164497) eversion and increases membrane permeability in A. flavus spores. Metabolomic and transcriptional analyses have shown that nonan-1-ol treatment significantly alters the expression of metabolites and genes related to membrane damage, oxidative phosphorylation, and the blockage of DNA replication, leading to fungal cell death. nih.gov While the role of alcohols like dodecanol (B89629) in disrupting bacterial quorum sensing has been studied, the primary documented activity of nonan-1-ol in microbial interactions is its potent antagonistic and fungicidal effect. nih.gov

Mammalian Metabolism and Excretion Pathways

In mammals, nonan-1-ol, as a primary long-chain fatty alcohol, undergoes metabolic processing through established pathways for alcohol and fatty acid oxidation. These biotransformations convert it into compounds that can be utilized by the body or excreted.

The primary pathway for the metabolism of nonan-1-ol and other primary alcohols in mammals is oxidation. nih.govmdpi.com This process typically occurs in two main steps, catalyzed by a class of enzymes known as dehydrogenases. nih.gov The first step involves the oxidation of the alcohol to its corresponding aldehyde. This reaction is primarily catalyzed by alcohol dehydrogenases (ADHs), which are found in various tissues, with high concentrations in the liver. nih.gov

In addition to dehydrogenases, the cytochrome P450 monooxygenase system can also contribute to the metabolism of fatty alcohols. nih.gov These enzymes can hydroxylate the alcohol at various positions along its carbon chain, creating different metabolites. nih.gov The resulting intermediates are then subject to further enzymatic action.

Following its initial oxidation to an aldehyde (nonanal), the metabolite undergoes a second oxidation step to form the corresponding carboxylic acid, nonanoic acid. nih.gov This conversion is catalyzed by aldehyde dehydrogenases (ALDHs). nih.gov This two-step conversion of a primary alcohol to a carboxylic acid is a fundamental metabolic pathway in mammals for processing both endogenous and exogenous alcohols. nih.govphysiology.org Once formed, nonanoic acid enters the fatty acid metabolic pool, where it can be further broken down for energy through beta-oxidation or utilized in other metabolic processes. physiology.org

Table 2: Metabolic Pathway of Nonan-1-ol in Mammals This table outlines the sequential enzymatic oxidation of Nonan-1-ol to its corresponding fatty acid.

| Starting Compound | Enzyme Family | Intermediate Product | Enzyme Family | Final Product |

| Nonan-1-ol | Alcohol Dehydrogenase (ADH) | Nonanal (B32974) | Aldehyde Dehydrogenase (ALDH) | Nonanoic Acid |

Structure-Activity Relationship Studies of Nonan-1-ol and Analogues

The biological activity of nonan-1-ol is intrinsically linked to its chemical structure, particularly its nine-carbon aliphatic chain and terminal hydroxyl group. Structure-activity relationship (SAR) studies, which compare the effects of nonan-1-ol with its analogues (molecules with similar but slightly different structures), help to elucidate the chemical features responsible for its functions.

For instance, the efficacy of primary alcohols as insect larvicides is highly dependent on their chain length. nih.gov Studies on mosquito larvae have shown that the potency of alkanols increases with chain length up to a certain point, after which the activity levels off and then disappears entirely in a phenomenon known as the "cutoff effect". nih.gov In this context, the nine-carbon chain of nonan-1-ol places it within an effective range for certain biological activities, whereas shorter or significantly longer chains may be less active or inactive. This relationship suggests that the lipophilicity and molecular size conferred by the nonane (B91170) chain are critical for the molecule to reach and interact with its target site, likely a cell membrane or a specific protein. nih.gov

Similarly, in its role as an antifungal agent, the structure of nonan-1-ol is crucial. The lipophilic carbon chain allows the molecule to intercalate into the lipid bilayer of fungal cell membranes, disrupting their integrity. SAR studies on various antifungal compounds, including alcohols, have repeatedly shown that the length and nature of the alkyl side chain play a vital role in determining the potency of the antifungal effect. nih.govnih.govresearchgate.net The specific length of nonan-1-ol's carbon chain provides an optimal balance of solubility and lipophilicity to effectively compromise fungal cell membranes. nih.gov

Analytical Methodologies for Nonan 1 Ol Quantification and Characterization in Complex Matrices

Chromatographic Techniques (e.g., GC-MS for Volatile Analysis)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile organic compounds (VOCs), including Nonan-1-ol (B41252), in complex samples nih.govfoodb.cahmdb.canih.govmdpi.comnist.govresearchgate.netnih.gov. GC separates compounds based on their volatility and interaction with a stationary phase, while MS provides structural information through the fragmentation pattern of ionized molecules and allows for quantification.

GC-MS has been applied to detect Nonan-1-ol in various matrices. For instance, it was detected in surface snow samples using capillary column GC and GC/MS, with a concentration of 27 ng/L found in one sample nih.gov. Studies investigating volatile flavor components in foods also utilize GC-MS for the analysis of compounds like Nonan-1-ol thegoodscentscompany.com. In the analysis of VOC profiles from sources like equine faeces, HS-SPME-GC-MS methods have been developed and tested, demonstrating the ability to detect Nonan-1-ol nih.gov. The technique is well-suited for analyzing VOCs because separations are conducted in the gas phase, and minimal sample preparation is often required as volatiles can be trapped and introduced into the instrument without extensive purification steps mdpi.com.

Experimental GC-MS data for Nonan-1-ol are available in databases, showing characteristic mass spectra for both non-derivatized and derivatized forms (e.g., TMS) foodb.cahmdb.ca. The electron ionization (EI) mass spectrum of Nonan-1-ol shows characteristic fragmentation patterns that aid in its identification nist.gov.

Spectroscopic Methods (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic techniques provide valuable information about the structure and functional groups of Nonan-1-ol. Infrared (IR) spectroscopy can identify the presence of the hydroxyl (-OH) group and characteristic C-H stretching and bending vibrations of the alkyl chain nist.govnzqa.govt.nzchemistrydocs.com. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon framework of the molecule, allowing for confirmation of the straight-chain structure and the position of the hydroxyl group nzqa.govt.nzchemistrydocs.com. Mass Spectrometry (MS), as discussed in the context of GC-MS, provides the molecular weight and fragmentation pattern, which are essential for identification and confirmation of the compound's identity nist.govnzqa.govt.nzchemistrydocs.com. Integrating data from IR, NMR, and MS is a powerful approach for the definitive structural determination of organic molecules like Nonan-1-ol nzqa.govt.nz.

The NIST WebBook provides IR and Mass Spectra for 1-Nonanol, which are valuable resources for identification purposes nist.govnist.gov.

Advanced Sample Preparation Techniques (e.g., Solid-Phase Microextraction for VOCs)

Given the often low concentrations of Nonan-1-ol in complex matrices and the need to analyze it as a VOC, advanced sample preparation techniques are frequently employed to isolate and concentrate the analyte. Solid-Phase Microextraction (SPME) is a popular and effective technique for sampling VOCs from various matrices, including headspace analysis of liquids and solids nih.govmdpi.comresearchgate.netnih.govacs.org.

SPME involves exposing a fiber coated with an absorbent material to the sample headspace or directly to the sample matrix. Analytes partition from the matrix onto the fiber coating. The fiber is then transferred to the injection port of a GC (often coupled with MS), where the adsorbed analytes are thermally desorbed and introduced into the GC column for separation and analysis researchgate.net.

Different SPME fiber coatings have varying affinities for different classes of compounds. For VOC analysis, coatings like divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are commonly used nih.govnih.gov. Studies have investigated the optimization of SPME parameters, such as incubation temperature and time, extraction time, and fiber type, for efficient VOC extraction from specific matrices mdpi.comnih.gov. For example, research on extracting VOCs from equine faeces found that using a DVB-CAR-PDMS fiber and incubating samples at 60 °C for 30 minutes followed by a 20-minute extraction at 60 °C were suitable conditions nih.gov. SPME offers advantages such as simplicity, reduced sampling time, and minimal equipment requirements mdpi.comresearchgate.net.

Isotope-Labeled Nonan-1-ol in Quantitative Studies and Metabolic Tracing

Isotope-labeled compounds, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools in quantitative analysis and for tracing metabolic pathways symeres.comnih.govnih.govspringernature.com. While specific studies on isotope-labeled Nonan-1-ol were not found in the search results, the general principles and applications of this technique are highly relevant.

Stable isotope-labeled Nonan-1-ol could be synthesized and used as an internal standard in quantitative GC-MS analysis. By adding a known amount of the labeled analogue to a sample, variations in sample preparation, injection, and instrument response can be accounted for, leading to more accurate quantification of endogenous Nonan-1-ol acs.orgresearchgate.net. The mass difference between the labeled and unlabeled compound allows them to be distinguished by MS nih.gov.

In metabolic tracing studies, isotope-labeled Nonan-1-ol could be introduced into a biological system, and its metabolic fate followed by analyzing downstream metabolites for the presence of the isotopic label using techniques like GC-MS or LC-MS nih.govnih.govspringernature.comresearchgate.net. This can help elucidate how Nonan-1-ol is metabolized, the pathways involved, and the rate of turnover nih.govnih.gov. High-resolution MS can be particularly useful in distinguishing metabolites with small mass differences due to isotopic labeling nih.gov.

Chemometric and Bioinformatics Tools for Data Analysis in Omics Studies

In studies involving the analysis of Nonan-1-ol within a broader context of complex biological or environmental systems (e.g., metabolomics), the resulting large and complex datasets often require the application of chemometric and bioinformatics tools for effective analysis and interpretation researchgate.netuclouvain.benih.govitrexgroup.comresearchgate.netpharmaron.com.

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of analytical data for Nonan-1-ol and other compounds, chemometric techniques can be used for data preprocessing (e.g., normalization, scaling), dimensionality reduction (e.g., Principal Component Analysis - PCA), and pattern recognition to identify relationships between samples or conditions based on their chemical profiles nih.govuclouvain.be.

Bioinformatics provides computational tools and approaches for managing, analyzing, and interpreting large biological datasets, including those generated in omics studies such as metabolomics uclouvain.benih.govitrexgroup.comresearchgate.netpharmaron.com. When Nonan-1-ol is analyzed as part of a metabolomics study, bioinformatics tools can be used for:

Data processing: Handling raw mass spectrometry data, peak picking, alignment, and feature detection uclouvain.benih.gov.

Statistical analysis: Identifying statistically significant differences in Nonan-1-ol levels between different groups or conditions uclouvain.be.

Pathway analysis: Mapping Nonan-1-ol and related metabolites to biochemical pathways to understand its biological context and potential roles researchgate.net.

Data integration: Combining metabolomics data with other omics data (e.g., transcriptomics, proteomics) to gain a more comprehensive understanding of the biological system itrexgroup.comresearchgate.netpharmaron.com.

Machine learning: Developing models for classification, prediction, or identifying biomarkers based on metabolite profiles that include Nonan-1-ol itrexgroup.comresearchgate.net.